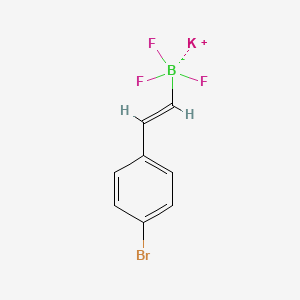

Potassium 2-(4-bromophenyl)vinyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;[(E)-2-(4-bromophenyl)ethenyl]-trifluoroboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BBrF3.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-6H;/q-1;+1/b6-5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXVPUJMYULVAR-IPZCTEOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=CC1=CC=C(C=C1)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C/C1=CC=C(C=C1)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BBrF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroboration of 4-Bromophenylacetylene

Reaction Overview

The hydroboration of 4-bromophenylacetylene (4-bromoethynylbenzene) represents a direct route to access the vinyltrifluoroborate scaffold. This method leverages anti-Markovnikov addition of boron to terminal alkynes, followed by fluoridation to stabilize the boron center.

Reagents and Conditions

- Substrate : 4-Bromophenylacetylene (CAS 766-96-1)

- Borane Source : Boron trichloride (BCl₃) in hexane (1.0 M)

- Reducing Agent : Triethylsilane (Et₃SiH)

- Solvent : Anhydrous diethyl ether

- Temperature : –78°C (dry ice/acetone bath), followed by gradual warming to 25°C.

Procedure

Hydroboration :

Hydrolysis and Fluoridation :

Purification :

Yield and Purity

Transition Metal-Catalyzed Borylation of Vinyl Halides

Miyaura Borylation with Diboron Reagents

Copper- or palladium-catalyzed borylation of 4-bromostyryl bromide (1-(4-bromophenyl)-2-bromoethylene) provides an alternative pathway.

Reagents and Conditions

- Substrate : 4-Bromostyryl bromide (CAS 13080-59-4)

- Boron Source : Bis(pinacolato)diboron (B₂pin₂)

- Catalyst : Cu(I) (e.g., CuCl) or Pd(PPh₃)₄

- Base : Potassium carbonate (K₂CO₃)

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure

Borylation :

Trifluoroborate Formation :

Yield and Selectivity

Transmetalation from Organometallic Reagents

Grignard Reagent Approach

Reaction of (4-bromophenyl)vinylmagnesium bromide with boron trifluoride etherate (BF₃·OEt₂) offers a high-yielding route.

Reagents and Conditions

- Substrate : (4-Bromophenyl)vinylmagnesium bromide

- Boron Source : BF₃·OEt₂

- Solvent : Tetrahydrofuran (THF)

- Temperature : 0°C to 25°C.

Procedure

Grignard Formation :

- Magnesium turnings react with 4-bromostyrene in THF under nitrogen to generate the Grignard reagent.

Boron Trifluoride Quench :

Yield and Challenges

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydroboration | 4-Bromophenylacetylene | BCl₃/Et₃SiH | 68–75 | High atom economy, scalability | Low-temperature sensitivity |

| Miyaura Borylation | 4-Bromostyryl bromide | CuCl/Pd(PPh₃)₄ | 60–72 | Mild conditions, stereoretentive | Requires boronate ester conversion |

| Grignard Transmetalation | (4-Bromophenyl)vinyl-MgBr | BF₃·OEt₂ | 70–78 | High yield, straightforward purification | Moisture-sensitive reagents |

Mechanistic Insights

Hydroboration Pathway

Scientific Research Applications

2.1. Cross-Coupling Reactions

One of the primary applications of potassium 2-(4-bromophenyl)vinyltrifluoroborate is in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the coupling of aryl halides with vinyl trifluoroborates to produce substituted alkenes. The use of potassium vinyltrifluoroborates has been shown to enhance yields and reduce by-products compared to traditional boronic acids .

Case Study:

A study demonstrated the effectiveness of this compound in synthesizing various styrenes through Suzuki coupling, achieving high selectivity and efficiency .

2.2. Synthesis of Pharmaceuticals

This compound is also utilized in the synthesis of pharmaceutical intermediates. For example, it has been employed in the preparation of compounds related to Alectinib , an anti-cancer drug used for treating non-small cell lung cancer (NSCLC). The compound acts as an intermediate in the synthesis pathway involving palladium-catalyzed reactions, leading to high-purity derivatives essential for pharmaceutical applications .

Synthesis Pathway:

- Step 1: Reaction with 2-(4-bromophenyl)-2-methylpropanoic acid.

- Step 2: Formation of vinyl derivatives followed by reduction steps.

- Step 3: Final iodination to yield the desired pharmaceutical compound.

2.3. Materials Science

In materials science, this compound is used for synthesizing advanced materials such as photonic crystals and sensitizers for dye-sensitized solar cells . The compound's stability under various conditions makes it suitable for applications requiring robust materials .

Mechanism of Action

The compound exerts its effects primarily through its role as a reagent in cross-coupling reactions. The palladium-catalyzed mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the organotrifluoroborate, and finally reductive elimination to form the desired product . This mechanism allows for the efficient formation of carbon-carbon bonds, which is crucial in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Trifluoroborate Compounds

The reactivity, stability, and applications of potassium 2-(4-bromophenyl)vinyltrifluoroborate are influenced by its unique structure. Below is a detailed comparison with analogous trifluoroborate salts:

Structural and Electronic Differences

Table 1: Key Properties of Selected Potassium Trifluoroborate Salts

Reactivity in Cross-Coupling Reactions

- Para-Substituted Bromo vs. Fluoro Groups : The 4-bromophenyl group in the target compound offers superior leaving-group ability compared to 4-fluorophenyl derivatives, enabling faster oxidative addition in palladium-catalyzed couplings. For example, potassium 4-fluorophenyltrifluoroborate requires harsher conditions (e.g., higher temperatures) for Suzuki reactions .

- Steric and Electronic Effects : Potassium (3-bromophenyl)trifluoroborate exhibits lower steric hindrance than the 4-bromo analog, but meta substitution reduces electronic activation of the aryl ring, leading to slower reaction kinetics .

- Vinyl vs. Aryl Trifluoroborates : The vinyl group in the target compound allows for regiocomplementary insertions in Rh(III)-catalyzed annulations, unlike terminal alkenes or purely aromatic trifluoroborates .

Stability and Handling

- This compound shares the high stability common to trifluoroborate salts, resisting hydrolysis even in protic solvents . In contrast, boronic acid analogs (e.g., 4-bromophenylboronic acid) degrade rapidly under similar conditions.

- Halogenated derivatives like the 2,4-dichlorophenyl variant are more moisture-sensitive due to increased electrophilicity, requiring inert storage conditions .

Research Findings and Case Studies

- Rh(III)-Catalyzed Annulations: The target compound inserts with >90% regioselectivity in annulations with benzhydroxamates, outperforming non-vinyl trifluoroborates .

- Suzuki-Miyaura Coupling Yields: When coupled with 4-bromoacetophenone, octen-1-yltrifluoroborate achieves 87% yield , while the 4-bromophenylvinyl variant shows comparable efficiency in analogous reactions.

Biological Activity

Potassium 2-(4-bromophenyl)vinyltrifluoroborate is an organometallic compound with significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, focusing on its mechanisms, applications, and related research findings.

This compound can be represented by the following chemical structure:

- Molecular Formula : CHBFK

- CAS Number : 13682-77-4

- Molecular Weight : 133.95 g/mol

This compound is known for its stability in air and water, making it a versatile reagent in various chemical reactions, especially in Suzuki-Miyaura coupling reactions and polymerization processes .

The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions, which facilitate the formation of carbon-carbon bonds. This property is crucial for synthesizing biologically active compounds, including pharmaceuticals targeting multidrug-resistant (MDR) bacteria and viruses.

Antibacterial Activity

Research indicates that derivatives of organotrifluoroborates exhibit antibacterial properties against Gram-negative bacteria. For instance, studies have shown that certain compounds derived from similar structures inhibit bacterial type II topoisomerases, which are essential for bacterial DNA replication. These compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.5–1 µg/mL against Escherichia coli and Acinetobacter baumannii .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. The presence of the bromine atom at the para position of the phenyl group enhances the compound's reactivity and biological activity. Various substitutions on the aromatic ring can significantly influence its potency against specific bacterial strains.

| Compound | Substituent | IC50 (µM) | Target |

|---|---|---|---|

| Compound 1 | Bromine (para) | 21.7 | ZVpro (Zika Virus Protease) |

| Compound 7 | tert-butyl (para) | 3.14 | ZVpro |

| Compound 5 | Thiophene-3-yl | 1.42 | ZVpro |

| Compound 6 | Furan-3-yl | 1.0 | ZVpro |

| Compound 2 | Iodo (para) | 0.52 | ZVpro |

This table illustrates how varying substituents can enhance or reduce biological activity, emphasizing the importance of chemical modifications in drug design .

Case Studies

- Antiviral Activity : A study investigated the antiviral properties of compounds related to potassium vinyltrifluoroborate against Zika virus protease (ZVpro). The findings revealed that specific structural modifications led to significant increases in inhibitory potency, suggesting a promising avenue for developing antiviral therapies .

- Antibacterial Applications : Another research effort focused on optimizing compounds to combat MDR bacterial infections. The study highlighted that modifications to the boron-containing compounds could yield potent inhibitors of bacterial enzymes critical for survival and replication .

Q & A

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using Potassium 2-(4-bromophenyl)vinyltrifluoroborate?

This reagent reacts efficiently with aryl/heteroaryl bromides under palladium catalysis. Key parameters include:

- Catalyst system : Pd-based catalysts (e.g., Pd(PPh₃)₄) in polar solvents like THF or DMF .

- Yields : Reactions with 4-bromoacetophenone achieve ~87% yield, but optimization of ligand (e.g., SPhos) and base (e.g., K₂CO₃) may improve efficiency .

- Stability : Unlike boronic acids, this trifluoroborate salt is air- and moisture-stable, enabling long-term storage without degradation .

Q. What synthetic routes are effective for preparing this compound?

The compound is synthesized via hydrotellururation of alkynes followed by Te-Li exchange and transmetallation. Critical steps include:

- Radical control : Use of B(OiPr)₃ in ether to suppress Z/E isomerization during transmetallation .

- Purification : Recrystallization from ethanol/water ensures high stereochemical fidelity (>95% Z-selectivity) .

Advanced Research Questions

Q. How does the stereochemical integrity of this compound impact its reactivity in cross-coupling?

Radical-mediated isomerization during synthesis can alter the Z/E ratio, affecting coupling regioselectivity. For example:

Q. What explains the complementary regioselectivity in Rh(III)-catalyzed annulations with this reagent?

Rh(III) catalysts (e.g., [Cp*RhCl₂]₂) enable unique insertion pathways compared to Pd systems:

- Regiocomplementarity : The vinyltrifluoroborate acts as an ethylene synthon, favoring β-insertion into C–H bonds of benzhydroxamates, unlike terminal alkenes .

- Functionalization : Post-annulation, the boron moiety can be further derivatized (e.g., oxidation to alcohols), expanding utility in heterocycle synthesis .

Q. How do researchers resolve contradictions in reported reaction yields for cross-coupling with heteroaryl bromides?

Discrepancies arise from:

- Electrophile compatibility : Electron-deficient heteroaryl bromides (e.g., pyridines) require higher catalyst loadings (5 mol% Pd) versus electron-rich substrates (2 mol%) .

- Solvent effects : DMF enhances solubility of heteroaryl partners, improving yields by ~15% compared to THF .

Methodological Challenges

Q. What strategies mitigate low yields in large-scale syntheses using this compound?

- Encapsulated catalysts : Polyurea-encapsulated Pd reduces leaching and enables catalyst recycling, improving cost-efficiency .

- Batch vs. flow chemistry : Continuous flow systems minimize side reactions (e.g., proto-deboronation) by reducing residence time .

Q. How is the compound characterized to confirm boron incorporation and purity?

- ¹¹B NMR : A singlet at δ ~3 ppm confirms trifluoroborate structure .

- ICP-MS : Quantifies residual metal catalysts (e.g., Pd < 50 ppm) to meet pharmaceutical-grade standards .

Safety and Handling

Q. What precautions are necessary when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.